molecular formula C8H4ClF B1400961 1-Chloro-3-ethynyl-2-fluorobenzene CAS No. 1341512-63-7

1-Chloro-3-ethynyl-2-fluorobenzene

Cat. No.: B1400961
CAS No.: 1341512-63-7
M. Wt: 154.57 g/mol
InChI Key: CGJLISZKYNNLIG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₄ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-fluorobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.

Major Products Formed

    Substituted Benzene Derivatives: Resulting from substitution reactions.

    Coupled Products: Formed through cross-coupling reactions with boronic acids or other coupling partners.

Scientific Research Applications

1-Chloro-3-ethynyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then participates in transmetalation with a boronic acid, followed by reductive elimination to form the final coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1-chloro-3-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLISZKYNNLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-5 and step-6 of Intermediate-2 by using 1-chloro-2-fluoro-3-iodobenzene (1.0 g, 3.9 mmol), ethynyl(trimethyl)silane (0.541 g, 5.5 mmol), copper iodide (0.027 g, 0.14 mmol), bis(triphenylphosphine) palladium(II) chloride (0.050 g, 0.072 mmol), TBAF (catalytic) and DCM to afford 0.500 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 4.66 (s, 1H), 7.25 (t, J=8.4 Hz, 1H), 7.54 (t, J=7.2 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.541 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.027 g
Type
catalyst
Reaction Step Four
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
0.05 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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